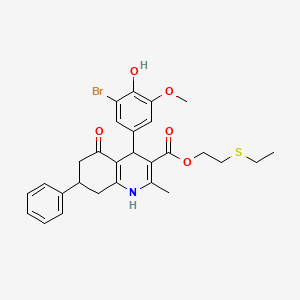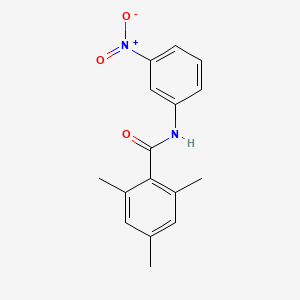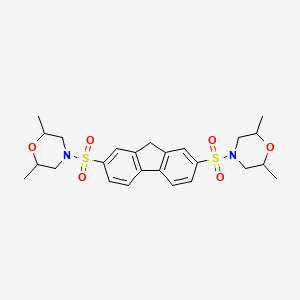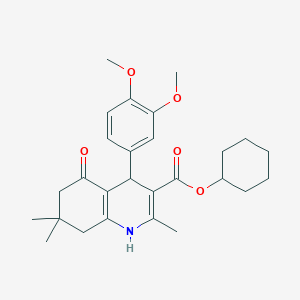![molecular formula C20H12BrClN4O4 B5063607 (4Z)-1-(3-bromophenyl)-4-[[1-(4-chloro-3-nitrophenyl)pyrrol-2-yl]methylidene]pyrazolidine-3,5-dione](/img/structure/B5063607.png)
(4Z)-1-(3-bromophenyl)-4-[[1-(4-chloro-3-nitrophenyl)pyrrol-2-yl]methylidene]pyrazolidine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-1-(3-bromophenyl)-4-[[1-(4-chloro-3-nitrophenyl)pyrrol-2-yl]methylidene]pyrazolidine-3,5-dione is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-1-(3-bromophenyl)-4-[[1-(4-chloro-3-nitrophenyl)pyrrol-2-yl]methylidene]pyrazolidine-3,5-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole derivative, followed by the introduction of the bromophenyl and chloronitrophenyl groups. The final step involves the formation of the pyrazolidine-3,5-dione ring through cyclization reactions under controlled conditions. Common reagents used in these reactions include bromine, chlorine, and nitro compounds, along with various catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(4Z)-1-(3-bromophenyl)-4-[[1-(4-chloro-3-nitrophenyl)pyrrol-2-yl]methylidene]pyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield different oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
(4Z)-1-(3-bromophenyl)-4-[[1-(4-chloro-3-nitrophenyl)pyrrol-2-yl]methylidene]pyrazolidine-3,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4Z)-1-(3-bromophenyl)-4-[[1-(4-chloro-3-nitrophenyl)pyrrol-2-yl]methylidene]pyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of bromine, chlorine, and nitro groups can influence its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-1-(3-bromophenyl)-4-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]pyrazolidine-3,5-dione
- (4Z)-1-(3-bromophenyl)-4-[[1-(4-nitrophenyl)pyrrol-2-yl]methylidene]pyrazolidine-3,5-dione
Uniqueness
The uniqueness of (4Z)-1-(3-bromophenyl)-4-[[1-(4-chloro-3-nitrophenyl)pyrrol-2-yl]methylidene]pyrazolidine-3,5-dione lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the nitro group, makes it a versatile compound for various applications.
Properties
IUPAC Name |
(4Z)-1-(3-bromophenyl)-4-[[1-(4-chloro-3-nitrophenyl)pyrrol-2-yl]methylidene]pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrClN4O4/c21-12-3-1-4-15(9-12)25-20(28)16(19(27)23-25)10-13-5-2-8-24(13)14-6-7-17(22)18(11-14)26(29)30/h1-11H,(H,23,27)/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRADGHUKJBSRPH-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C(=O)C(=CC3=CC=CN3C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)N2C(=O)/C(=C\C3=CC=CN3C4=CC(=C(C=C4)Cl)[N+](=O)[O-])/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-3-(4-bromophenyl)-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]prop-2-en-1-imine](/img/structure/B5063525.png)
![N~2~-(3-bromophenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5063527.png)
![2-({2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5063531.png)


![4'-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-biphenylsulfonamide](/img/structure/B5063556.png)
![Butyl 4-{[(2-chloro-4-methylphenyl)carbonyl]amino}benzoate](/img/structure/B5063560.png)
![N-(2-fluorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide](/img/structure/B5063567.png)
![3-[(5-bromo-2-methoxybenzyl)thio]propanenitrile](/img/structure/B5063578.png)


![2-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5063599.png)
![N-(3-bromophenyl)-2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetamide](/img/structure/B5063605.png)

